molecular formula C25H34O6 B590200 Budesonide Impurity C CAS No. 1040085-99-1

Budesonide Impurity C

Cat. No.: B590200
CAS No.: 1040085-99-1
M. Wt: 430.541
InChI Key: DRLZLIQUOCVRLM-PINIVEOHSA-N
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Description

Synthesis Analysis

The generation of Budesonide Impurity C was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively . The structural identification of 10 budesonide related impurities was conducted by LC-QTOFMS .


Molecular Structure Analysis

The molecular structure of this compound was identified using LC-QTOFMS . The exact mass and MS fragmentation products were used to determine the structure of the impurities .


Chemical Reactions Analysis

The generation of this compound was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as LC-QTOFMS and HPLC-UV . The impurity profiles of multiple batches from three manufacturers of pharmaceutical grade budesonide were assessed and tested for EP related impurity compliance .

Scientific Research Applications

  • Photodegradation Impurity Identification : A study by Bhutnar et al. (2017) in the "American Journal of Analytical Chemistry" identified a photodegradation impurity in Budesonide's aqueous formulation. The impurity, named "Lumibudesonide," was identified using LC-MS/MS and NMR spectroscopy (Bhutnar et al., 2017).

  • Impurity Analysis : Zhang et al. (2022) conducted a study on the impurity analysis of Budesonide. They developed a strategy that integrated experimental operation inspection, LC/MS fingerprint analysis, and mechanism-based stress studies for exploring "ghost peaks" in Budesonide impurity analysis (Zhang et al., 2022).

  • Impurity Synthesis and Identification : Jian-ping (2006) identified and synthesized an impurity in bulk Budesonide product, known as 16α-butanoyloxy prednisolone. This study discussed potential routes for the formation of this impurity and suggested improvements in the Budesonide preparation process (Chao Jian-ping, 2006).

  • Stability-Indicating HPLC Method : Hou et al. (2001) developed a new stability-indicating HPLC method to overcome problems with the pharmacopeial assay in determining the purity of Budesonide and its impurities (Hou et al., 2001).

  • Solubility Enhancement for Targeted Drug Delivery : A study by Bhatt et al. (2014) presented a novel formulation of Budesonide with improved aqueous solubility for targeted drug delivery to the colon in inflammatory bowel disease patients (Bhatt et al., 2014).

  • Metabolite Identification : Matabosch et al. (2012) identified Budesonide metabolites in human urine after oral administration, providing comprehensive insights into its metabolism (Matabosch et al., 2012).

  • Ultrafine Particles for Pulmonary Drug Delivery : Xu et al. (2014) explored the production of high-performance ultrafine Budesonide particles suitable for inhalation using high-pressure homogenization combined with spray drying (Li-min Xu et al., 2014).

  • Inhibiting VEGF Expression in Retinal Therapy : Kompella et al. (2003) studied Budesonide's capability to inhibit vascular endothelial growth factor (VEGF) expression, with implications for retinal therapies (Kompella et al., 2003).

Mechanism of Action

Budesonide, the parent compound of Budesonide Impurity C, is a glucocorticoid with anti-inflammatory potency . It binds and activates glucocorticoid receptors (GR) in the effector cell cytoplasm, which allows the translocation of this budesonide-GR complex in the bronchi nucleus .

Safety and Hazards

Budesonide, the parent compound of Budesonide Impurity C, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause harm to breast-fed children .

Properties

IUPAC Name

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZLIQUOCVRLM-PINIVEOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040085-99-1
Record name 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-HOMOBUDESONIDE
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